Cas no 1341474-77-8 (3-(4-ethylcyclohexyl)oxypyrrolidine)

3-(4-ethylcyclohexyl)oxypyrrolidine 化学的及び物理的性質
名前と識別子
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- 3-(4-ethylcyclohexyl)oxypyrrolidine
- 1341474-77-8
- AKOS014076275
- 3-[(4-ethylcyclohexyl)oxy]pyrrolidine
- EN300-1831974
-
- インチ: 1S/C12H23NO/c1-2-10-3-5-11(6-4-10)14-12-7-8-13-9-12/h10-13H,2-9H2,1H3
- InChIKey: OELADQIJIFXWSX-UHFFFAOYSA-N
- SMILES: O(C1CNCC1)C1CCC(CC)CC1
計算された属性
- 精确分子量: 197.177964357g/mol
- 同位素质量: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 21.3Ų
3-(4-ethylcyclohexyl)oxypyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831974-0.1g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1831974-10.0g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1831974-0.05g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1831974-5g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1831974-0.25g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1831974-0.5g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1831974-1.0g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1831974-1g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1831974-2.5g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1831974-10g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 10g |
$3315.0 | 2023-09-19 |
3-(4-ethylcyclohexyl)oxypyrrolidine 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
3-(4-ethylcyclohexyl)oxypyrrolidineに関する追加情報
3-(4-Ethylcyclohexyl)Oxypyrrolidine: A Comprehensive Overview
The compound with CAS No. 1341474-77-8, commonly referred to as 3-(4-ethylcyclohexyl)oxypyrrolidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrrolidine ring with a substituted cyclohexyl group, making it a versatile building block for various chemical reactions and applications.
3-(4-Ethylcyclohexyl)oxypyrrolidine is synthesized through a series of carefully designed reactions, often involving the coupling of cyclohexane derivatives with pyrrolidine precursors. The synthesis process typically involves multiple steps, including oxidation, reduction, and cyclization reactions, to achieve the desired stereochemistry and functional groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, which has significantly enhanced its accessibility for research and industrial applications.
The structural features of 3-(4-ethylcyclohexyl)oxypyrrolidine make it an ideal candidate for exploring its potential in drug discovery. The pyrrolidine ring is known for its ability to form hydrogen bonds, which is a critical property for bioavailability and target binding in pharmaceutical compounds. Additionally, the cyclohexyl group introduces steric bulk and hydrophobicity, which can modulate the compound's solubility and permeability across biological membranes. These properties have led researchers to investigate its role as a scaffold in designing novel bioactive molecules.
Recent studies have highlighted the potential of 3-(4-ethylcyclohexyl)oxypyrrolidine as a precursor for developing agents targeting various therapeutic areas. For instance, researchers have explored its use in designing inhibitors for enzymes involved in metabolic disorders, such as kinases and proteases. The compound's ability to adopt multiple conformations due to the flexibility of the cyclohexane ring has been exploited to optimize binding affinities with target proteins.
In addition to its pharmacological applications, 3-(4-ethylcyclohexyl)oxypyrrolidine has also found utility in materials science. Its unique combination of rigidity and flexibility makes it an attractive candidate for designing polymers with tailored mechanical properties. Recent research has demonstrated its potential as a monomer in the synthesis of high-performance polymers for use in advanced composites and biomedical devices.
The synthesis and characterization of 3-(4-ethylcyclohexyl)oxypyrrolidine have been extensively studied using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the compound's molecular geometry, stereochemistry, and electronic properties, which are essential for understanding its reactivity and biological activity.
One of the most exciting developments involving 3-(4-ethylcyclohexyl)oxypyrrolidine is its role in asymmetric catalysis. Researchers have successfully employed this compound as a chiral auxiliary in enantioselective syntheses of complex organic molecules. Its ability to induce high enantioselectivity in key reactions has made it a valuable tool in the construction of chiral centers in pharmaceutical intermediates.
Furthermore, the environmental impact of 3-(4-ethylcyclohexyl)oxypyrrolidine has been a topic of interest. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard test conditions. Its biodegradability has also been assessed, with results indicating that it undergoes rapid microbial degradation under aerobic conditions. These findings are crucial for ensuring the sustainable use of this compound in industrial processes.
In conclusion, 3-(4-ethylcyclohexyl)oxypyrrolidine (CAS No. 1341474-77-8) is a multifaceted compound with significant potential across diverse fields. Its unique structure, versatile reactivity, and favorable biological properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimizations for this compound, its role in advancing science and technology is expected to grow even further.
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